![molecular formula C11H17N B2526800 1-Methyl-4-phenyl-butylamine CAS No. 22148-82-9](/img/structure/B2526800.png)
1-Methyl-4-phenyl-butylamine
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Overview
Description
Scientific Research Applications
Neuroprotection and Parkinson’s Disease Research
1-Methyl-4-phenyl-butylamine (MPBA) is closely associated with Parkinson’s disease research. It plays a crucial role in the pathogenesis of this neurodegenerative disorder. Researchers have explored its potential as a neuroprotective agent by inhibiting monoamine oxidase B (MAO-B), an enzyme implicated in dopamine metabolism. By preventing dopamine breakdown, MPBA may help mitigate Parkinson’s symptoms and slow disease progression .
Cardiovascular Research
MPBA’s cardiovascular effects have attracted attention. It influences blood pressure regulation by modulating sympathetic nervous system activity. Researchers explore its potential as an antihypertensive agent and its impact on vascular function. Further studies are needed to fully understand its cardiovascular effects .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to interact with enzymes such as trypsin-1 .
Mode of Action
It belongs to the class of organic compounds known as phenylbutylamines, which consist of a phenyl group substituted at the fourth carbon by a butan-1-amine .
Pharmacokinetics
The molecular weight of this compound is 16326 , which may influence its pharmacokinetic properties.
properties
IUPAC Name |
5-phenylpentan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-10(12)6-5-9-11-7-3-2-4-8-11/h2-4,7-8,10H,5-6,9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKNDRWCBBUQAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC1=CC=CC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00902570 |
Source
|
Record name | NoName_3093 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00902570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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